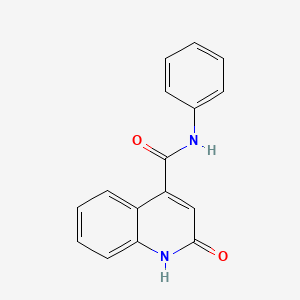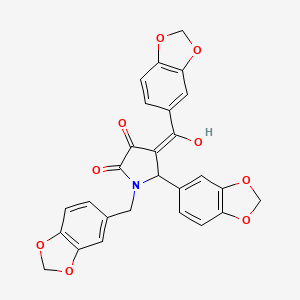![molecular formula C20H14ClFN2O3 B11048571 7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: is a complex organic compound featuring a pyrrolo[3,2-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. A common route includes:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 4-chlorophenyl and 4-fluorophenyl groups are introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions.
Oxidation and Functional Group Manipulation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles (e.g., amines for amination).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Material Science:
作用机制
The mechanism of action of 7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 7-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- 7-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Uniqueness
The unique combination of the 4-chlorophenyl and 4-fluorophenyl groups in the compound provides distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C20H14ClFN2O3 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H14ClFN2O3/c21-12-3-1-11(2-4-12)15-9-17(25)23-18-16(20(26)27)10-24(19(15)18)14-7-5-13(22)6-8-14/h1-8,10,15H,9H2,(H,23,25)(H,26,27) |
InChI 键 |
SOWSUSKNCXPVOE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(C(=CN2C3=CC=C(C=C3)F)C(=O)O)NC1=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11048491.png)
![N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![Methyl 6-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11048518.png)

![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)


![1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea](/img/structure/B11048563.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
